Cas no 4653-73-0 (1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine)

1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine structure
4653-73-0 structure
Productnaam:1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
CAS-nummer:4653-73-0
MF:C15H23N5
MW:273.376622438431
CID:1517558
PubChem ID:78387

1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
    • s-Triazine, 1,2-dihydro-1-(p-butylphenyl)-4,6-diamino-2,2-dimethyl-
    • BW 57-43
    • CHEMBL6962
    • 5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine
    • 1-(4-butyl-phenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine
    • BW-A 43U
    • BRN 0666477
    • 1-(4-butylphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
    • 1-(4-Butyl-phenyl)-4.6-diamino-2.2-dimethyl-1.2-dihydro-1.3.5-triazin
    • AC1Q4UND
    • NSC331665
    • s-Triazine, 1,2-dihydro-1-(p-butylphenyl)-4,6-diamino-2,2-dimethyl-; BW 57-43; CHEMBL6962; 5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine; 1-(4-butyl-phenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine; BW-A 43U; BRN 0666477; 1-(4-butylphenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine; 1-(4-Butyl-phenyl)-4.6-diamino-2.2-dimethyl-1.2-dihydro-1.3.5-triazin; AC1Q4UND; NSC331665;
    • s-Triazine,6-diamino-1-(p-butylphenyl)-1,2-dihydro-2,2-dimethyl-
    • 1-(p-butylphenyl)-2,2-dimethyl-4,6-diamino-1,2-dihydro-s-triazine
    • 1-(p-butylphenyl)-1,2-dihydro-2,2-dimethyl-4,6-diamino-s-triazine
    • NSC 331665
    • 1,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-
    • NSC-331665
    • DTXSID30196869
    • BDBM50405046
    • 4653-73-0
    • DS-015499
    • 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-1-(4-butylphenyl)-6,6-dimethyl-
    • Inchi: InChI=1S/C15H23N5/c1-4-5-6-11-7-9-12(10-8-11)20-14(17)18-13(16)19-15(20,2)3/h7-10H,4-6H2,1-3H3,(H4,16,17,18,19)
    • InChI-sleutel: PCJOVXVEEYNISX-UHFFFAOYSA-N
    • LACHT: CCCCC1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N

Berekende eigenschappen

  • Exacte massa: 273.19559
  • Monoisotopische massa: 273.19534575g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 391
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 80Ų

Experimentele eigenschappen

  • PSA: 80
  • LogboekP: 2.55150

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